(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate
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Overview
Description
(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.
Scientific Research Applications
(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of amino acids, peptides, and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
Target of Action
It is known that this compound is a derivative of aspartic acid , which plays a crucial role in the biosynthesis of proteins and certain amino acids.
Mode of Action
It’s worth noting that the tert-butyloxycarbonyl (boc) group is often used in organic synthesis to protect amino groups, preventing unwanted reactions . This suggests that the compound may interact with its targets by releasing the protected amino group under specific conditions, thereby initiating further biochemical reactions.
Biochemical Pathways
The compound is likely involved in the synthesis of dipeptides, as suggested by its use in dipeptide synthesis . The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the synthesis is complete, the Boc group can be removed to yield the final product.
Pharmacokinetics
The compound’s solubility in various solvents such as dmso, acetonitrile, methanol, and dmf suggests that it may have good bioavailability.
Result of Action
Given its role in dipeptide synthesis , it can be inferred that the compound may contribute to protein synthesis and other related biochemical processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive groups can influence the action, efficacy, and stability of (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate. For instance, the compound is miscible in certain solvents at room temperature , suggesting that its reactivity and stability may be influenced by the solvent environment.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate typically involves the esterification of (S)-3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: Yields (S)-3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoic acid.
Deprotection: Produces (S)-Methyl 3-amino-2-(tert-butoxycarbonylamino)propanoate.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-tert-butoxy-2-amino-propanoate: Lacks the Boc protecting group, making it more reactive.
(S)-Methyl 3-tert-butoxy-2-(benzyloxycarbonylamino)propanoate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
(S)-Methyl 3-tert-butoxy-2-(acetylamino)propanoate: Features an acetyl protecting group.
Uniqueness
(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate is unique due to the presence of the Boc protecting group, which offers stability under basic conditions and can be easily removed under acidic conditions. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of peptides and amino acids .
Properties
IUPAC Name |
methyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)17-7)14-11(16)19-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZNGDRSVMZTHF-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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